molecular formula C14H24N2O3 B596461 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1221449-51-9

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B596461
CAS No.: 1221449-51-9
M. Wt: 268.357
InChI Key: BQHIYBZAICVGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxo-2,9-diazaspiro[55]undecane-2-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a spiro intermediate with tert-butyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature, followed by heating to 45°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles in substitution reactions, often facilitated by the presence of a base.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation under specific conditions to yield oxidized products.

Common Reagents and Conditions

    Sodium Hydride: Used as a base in substitution reactions.

    Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF): Common solvents used in the reactions.

    Tetrabutylammonium Iodide: Often used as a phase-transfer catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while reduction reactions can produce different reduced forms of the original compound .

Scientific Research Applications

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biological processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHIYBZAICVGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735081
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221449-51-9
Record name 1,1-Dimethylethyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221449-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.